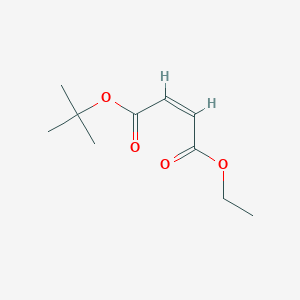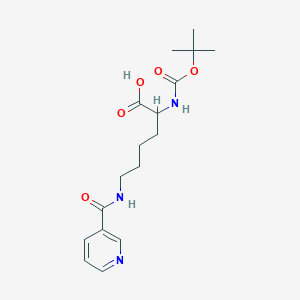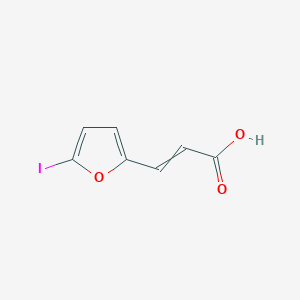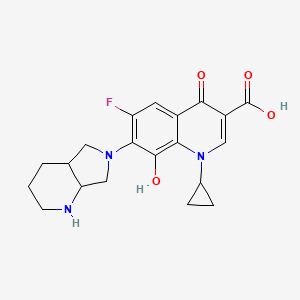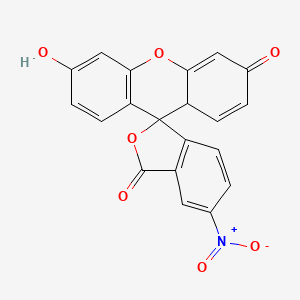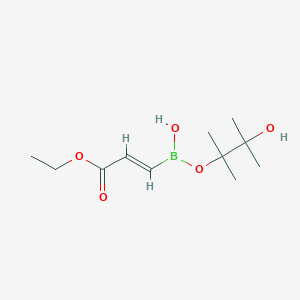
(E)-ethyl3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is a synthetic specialty chemical known for its utility in organic synthesis and pharmaceutical applications. This compound is a boronic ester derivative, which makes it valuable in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester. The process often employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate undergoes various chemical reactions, including:
Oxidation: Converts the boronic ester to a boronic acid.
Reduction: Reduces the ester group to an alcohol.
Substitution: Involves the replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction produces alcohols.
Scientific Research Applications
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially in drug discovery and development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. This process is facilitated by palladium catalysts, which enhance the reaction’s efficiency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
- 2-(Ethoxycarbonyl)vinylboronic acid pinacol ester
Uniqueness
(E)-ethyl 3-(hydroxy(3-hydroxy-2,3-dimethylbutan-2-yloxy)boryl)acrylate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronic ester derivatives makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C11H21BO5 |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
[(E)-3-ethoxy-3-oxoprop-1-enyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H21BO5/c1-6-16-9(13)7-8-12(15)17-11(4,5)10(2,3)14/h7-8,14-15H,6H2,1-5H3/b8-7+ |
InChI Key |
XWVPBFCFIYQZBZ-BQYQJAHWSA-N |
Isomeric SMILES |
B(/C=C/C(=O)OCC)(O)OC(C)(C)C(C)(C)O |
Canonical SMILES |
B(C=CC(=O)OCC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


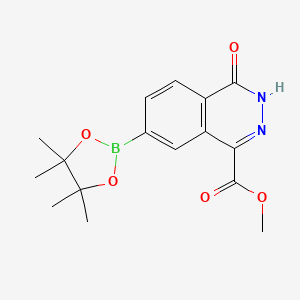
![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
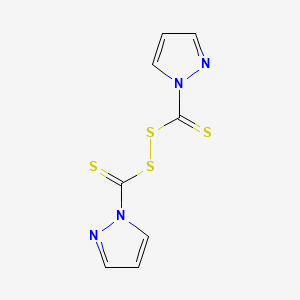
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
